molecular formula C10H13NO5 B1282156 6-Amino-2,3,4-trimethoxybenzoic acid CAS No. 1967-88-0

6-Amino-2,3,4-trimethoxybenzoic acid

Cat. No.: B1282156
CAS No.: 1967-88-0
M. Wt: 227.21 g/mol
InChI Key: GQBCDMUMKMBTME-UHFFFAOYSA-N
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Description

6-Amino-2,3,4-trimethoxybenzoic acid is an organic compound with the molecular formula C10H13NO5 It is a derivative of benzoic acid, characterized by the presence of three methoxy groups and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3,4-trimethoxybenzoic acid typically involves the nitration of 2,3,4-trimethoxybenzoic acid followed by reduction of the nitro group to an amino group. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The reduction step can be carried out using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

6-Amino-2,3,4-trimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2,3,4-trimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy groups can also affect the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

  • 2-Amino-3,4,5-trimethoxybenzoic acid
  • 3,4,5-Trimethoxyanthranilic acid

Comparison: 6-Amino-2,3,4-trimethoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to 2-Amino-3,4,5-trimethoxybenzoic acid, the position of the amino group in this compound may result in different chemical and biological properties.

Properties

IUPAC Name

6-amino-2,3,4-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-14-6-4-5(11)7(10(12)13)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBCDMUMKMBTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)N)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515975
Record name 6-Amino-2,3,4-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1967-88-0
Record name 6-Amino-2,3,4-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4,5,6-tris(methyloxy)-1H-indole-2,3-dione (10 g, 42.2 mmol) in 33% aqueous NaOH (70.5 ml, 582 mmol) at 100° C. was treated with 30% aqueous hydrogen peroxide (12.9 ml, 126 mmol) dropwise over 30 min, at a rate to prevent the foaming mixture from overflowing the flask. After addition was complete, the mixture was stirred for 10 minutes before being cooled and diluted by the addition of ice. The mixture was adjusted to pH 8 by addition of concentrated HCl (70 mL) and then acidified to pH 3 with the addition of glacial acetic acid. The solid that formed was collected by filtration, washed with water, and dried under vacuum to give 6-amino-2,3,4-tris(methyloxy)benzoic acid (2.7 g, 28%) as a tan solid. MS (m/z) 228.0 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70.5 mL
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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